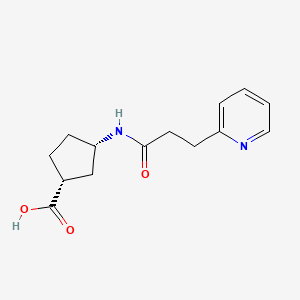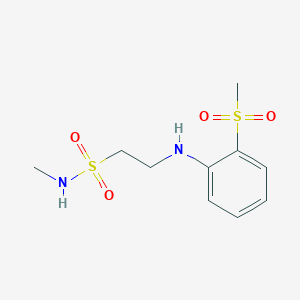
2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been linked to various diseases and conditions, including cancer, neurodegenerative disorders, and inflammation.
Mecanismo De Acción
The mechanism of action of 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide involves the selective inhibition of PARP, an enzyme involved in DNA repair. By inhibiting PARP, this compound can induce DNA damage and cell death in cancer cells, making it a potential anticancer agent. Additionally, the inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative disorders and anti-inflammatory effects in inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP. This compound has been shown to induce DNA damage and cell death in cancer cells, making it a potential anticancer agent. Additionally, the inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative disorders and anti-inflammatory effects in inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide for lab experiments is its selectivity for PARP, which allows for targeted inhibition of this enzyme. Additionally, this compound has been optimized for purity and yield, making it suitable for scientific research applications. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide. One potential area of research is the development of this compound as a potential anticancer agent, particularly in combination with other cancer treatments. Additionally, further research is needed to fully understand the neuroprotective and anti-inflammatory effects of this compound and its potential applications in treating neurodegenerative disorders and inflammatory conditions. Finally, there is a need for further research to optimize the synthesis of this compound and improve its purity and yield for scientific research applications.
Métodos De Síntesis
The synthesis of 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide involves several steps, including the reaction of 4-fluorobenzaldehyde and 2-amino-4-hydroxybenzoic acid to form 2-amino-4-fluorobenzaldehyde. This intermediate is then reacted with 1-hydroxy-4-methoxy-2-butanone to form the final product. The synthesis of this compound has been optimized to improve yield and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, as it selectively inhibits PARP, a protein involved in DNA repair. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3/c1-18-5-4-9(7-16)15-12(17)10-3-2-8(13)6-11(10)14/h2-3,6,9,16H,4-5,7,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEAOCSKRFWIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CO)NC(=O)C1=C(C=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)


![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)


![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)

![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)
